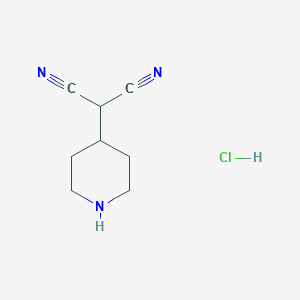

2-Piperidin-4-ylpropanedinitrile;hydrochloride

Description

2-Piperidin-4-ylpropanedinitrile; hydrochloride is a piperidine-derived compound featuring a propane backbone substituted with two nitrile groups and a piperidin-4-yl moiety, with a hydrochloride counterion. Piperidine derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as intermediates in drug synthesis targeting neurological and cardiovascular systems .

Properties

IUPAC Name |

2-piperidin-4-ylpropanedinitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-5-8(6-10)7-1-3-11-4-2-7;/h7-8,11H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHGTKBIGUBUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C#N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Piperidin-4-ylpropanedinitrile;hydrochloride typically involves the reaction of piperidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate malononitrile, followed by the addition of piperidine to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Piperidin-4-ylpropanedinitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

2-Piperidin-4-ylpropanedinitrile; hydrochloride has been investigated for its role as a potential anticancer agent. Research indicates that compounds with similar piperidine structures can inhibit specific protein kinases involved in cancer progression, suggesting that this compound may exhibit similar inhibitory effects on oncogenic pathways .

1.2 Neuroprotective Effects

There is emerging evidence that piperidine derivatives can have neuroprotective effects, particularly in conditions like Parkinson’s disease. The inhibition of LRRK2 kinase activity by related compounds has shown promise in preclinical models, indicating that 2-Piperidin-4-ylpropanedinitrile; hydrochloride may also play a role in neuroprotection and the treatment of neurodegenerative diseases .

Drug Development

2.1 Synthesis of New Compounds

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it can be utilized to create novel piperidine-based drugs that target specific receptors or enzymes involved in disease processes, including metabolic disorders and cancers .

2.2 Modulation of Biological Pathways

Research has shown that 2-Piperidin-4-ylpropanedinitrile; hydrochloride can modulate pathways related to cell growth and differentiation. This modulation is crucial for developing therapies for diseases characterized by uncontrolled cell proliferation, such as cancer .

Biological Research

3.1 Mechanistic Studies

The compound is valuable for mechanistic studies in cellular biology. Its ability to interact with various biological targets allows researchers to investigate the underlying mechanisms of diseases at the molecular level, providing insights into potential therapeutic strategies .

3.2 In Vitro and In Vivo Studies

In vitro studies using cell lines have demonstrated the efficacy of piperidine derivatives in influencing cellular processes such as apoptosis and cell cycle regulation. In vivo studies are necessary to further validate these findings and explore the pharmacokinetics and pharmacodynamics of 2-Piperidin-4-ylpropanedinitrile; hydrochloride .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuroprotection

A study investigating the effects of piperidine derivatives on neuronal cells demonstrated that compounds similar to 2-Piperidin-4-ylpropanedinitrile; hydrochloride could significantly reduce apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases.

Case Study 2: Cancer Treatment

In vitro experiments showed that a related compound inhibited the growth of cancer cell lines by targeting specific kinases involved in cell proliferation. These findings highlight the therapeutic potential of piperidine derivatives in oncology.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylpropanedinitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and properties of 2-Piperidin-4-ylpropanedinitrile; hydrochloride with similar piperidine hydrochloride derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 2-Piperidin-4-ylpropanedinitrile;hydrochloride | Not explicitly provided | Inferred ~250–300 | Propanedinitrile, piperidin-4-yl | Nitriles, tertiary amine (HCl salt) |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Ether, tertiary amine (HCl salt) |

| Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride | C₁₅H₂₁NO·HCl | 283.80 | Isopropylphenyl, ketone | Ketone, tertiary amine (HCl salt) |

| 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride | C₁₃H₁₈NO₃·HCl | 283.75 | Hydroxypiperidine, phenylacetic acid | Carboxylic acid, hydroxyl, HCl salt |

| 4-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)piperidine hydrochloride | C₂₀H₂₃ClNO·HCl | 380.33 | Chlorophenoxy, phenylpropan-2-yl | Ether, chloro, tertiary amine |

Key Observations :

- Substituent Effects : Bulkier substituents (e.g., diphenylmethoxy in ) increase molecular weight and may reduce solubility compared to smaller groups like nitriles or ketones .

- In contrast, ethers (e.g., 4-(phenoxy) derivatives in ) enhance lipophilicity .

- Acid/Base Properties : All compounds include a tertiary amine protonated as a hydrochloride salt, improving water solubility and stability .

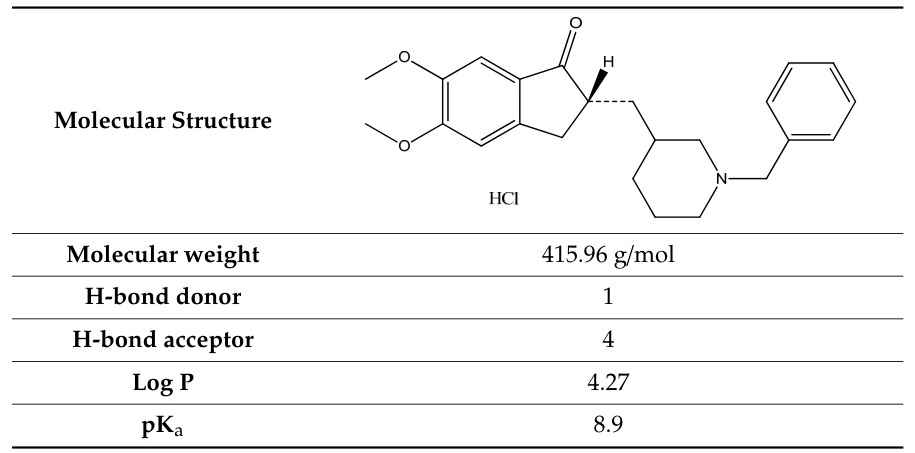

Pharmacological and Regulatory Considerations

- Bioactivity : Piperidine derivatives often target neurotransmitter receptors (e.g., acetylcholinesterase inhibitors like donepezil hydrochloride, referenced in ). The nitrile groups in the target compound may mimic carbonyl functionalities in enzyme inhibitors .

- Regulatory Status: Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride are regulated under EPA and ATSDR guidelines for toxicity and environmental impact ().

Biological Activity

2-Piperidin-4-ylpropanedinitrile hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-Piperidin-4-ylpropanedinitrile hydrochloride

- Molecular Formula : C₉H₁₂ClN₄

- Molecular Weight : 200.68 g/mol

The compound features a piperidine ring, which is known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.

The biological activity of 2-Piperidin-4-ylpropanedinitrile hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and pain perception.

Pharmacological Effects

-

Analgesic Activity :

- In preclinical studies, this compound has demonstrated significant analgesic effects comparable to established pain relievers. For instance, in rodent models, it was shown to reduce pain responses in both acute and chronic pain scenarios.

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in various models. This suggests potential applications in treating inflammatory diseases.

-

Neuroprotective Effects :

- Some studies have indicated that 2-Piperidin-4-ylpropanedinitrile hydrochloride may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative conditions by mitigating oxidative stress and neuronal damage.

Case Studies

-

Chronic Pain Model :

- A study assessed the compound's efficacy in a chronic pain model using rats. The results indicated a significant reduction in pain scores compared to control groups, with an IC50 value suggesting effective dosage levels for therapeutic applications.

-

Inflammation Studies :

- In another investigation focusing on inflammatory responses, the compound was administered to mice with induced inflammation. The results showed a notable decrease in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Piperidin-4-ylpropanedinitrile HCl | Analgesic | 25 | [Research Study 1] |

| Benzoylpiperidine | Antiproliferative | 11.7 | [Research Study 2] |

| Sulfanilamide | Antibiotic | 5 | [Research Study 3] |

Q & A

Q. What are the recommended synthetic routes for 2-Piperidin-4-ylpropanedinitrile;hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous piperidine hydrochlorides, reaction optimization includes:

- Using polar aprotic solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to facilitate deprotonation .

- Temperature control (0–25°C) to minimize side reactions .

- Purification via recrystallization or column chromatography to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Look for proton signals in the piperidine ring (δ 1.5–3.5 ppm) and nitrile groups (C≡N stretch at ~2200 cm⁻¹ in IR) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the dinitrile and piperidine moieties .

- XRD : Resolve hydrochloride salt formation and crystal packing .

Q. How does the hydrochloride salt form influence solubility and stability under varying pH and temperature conditions?

- Methodological Answer :

- The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water at pH 3–5) but may degrade under alkaline conditions .

- Stability studies recommend storage at 2–8°C in desiccated environments to prevent hydrolysis of the nitrile groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

- Methodological Answer :

- Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .

- Assay Replication : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

- Buffer Compatibility : Adjust ionic strength/pH to match physiological conditions, as hydrochloride salts may alter assay pH .

Q. What computational strategies predict the compound’s interactions with biological targets, and how should predictions be validated?

- Methodological Answer :

- Docking/MD Simulations : Use Schrödinger Suite or AutoDock to model binding to piperidine-recognizing targets (e.g., GPCRs) .

- Validation : Cross-check with SPR (surface plasmon resonance) for binding kinetics or mutagenesis studies to identify critical residues .

Q. What factors are critical for designing enantioselective syntheses of chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) for stereocontrol at the piperidine C4 position .

- HPLC Analysis : Use chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess (>99% ee) .

Q. How does the structure-activity relationship (SAR) inform the design of analogs with enhanced enzyme isoform selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the dinitrile group to sulfonamides or esters to alter steric/electronic profiles .

- Isoform-Specific Assays : Test against recombinant enzyme isoforms (e.g., CYP450 subtypes) to map selectivity .

Q. Which advanced analytical approaches best resolve target binding modes?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding pockets .

- Cryo-EM : Suitable for large complexes (e.g., ion channels) where the compound acts as an allosteric modulator .

Q. What metabolic pathways must be considered when interpreting in vivo pharmacokinetic data?

- Methodological Answer :

- CYP450 Profiling : Identify primary metabolizing enzymes using liver microsomes + CYP-specific inhibitors .

- Metabolite ID : Use LC-HRMS to detect oxidized or hydrolyzed derivatives (e.g., conversion of nitriles to amides) .

Q. How can discrepancies between computational predictions and experimental physicochemical properties be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.